6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine typically involves the reaction of 6-bromo-4-chloroquinazoline with 3-nitroaniline in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes, leading to alterations in cellular signaling pathways . These interactions can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine can be compared with other quinazoline derivatives such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent.
Afatinib: Another quinazoline-based drug with potent anticancer activity.
Osimertinib: A third-generation quinazoline derivative used in the treatment of certain types of cancer.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
6-bromo-N-(3-nitrophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(7-10)19(20)21/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVOSWDXTULZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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